1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water and acid or base catalysts .
Scientific Research Applications
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Molecular modeling studies and experimental data are used to elucidate the exact binding sites and interactions .
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
(4-chlorophenyl)(4-methoxyphenyl)methanone: Similar in structure but lacks the oxadiazole ring.
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine: Contains a pyrazole ring instead of an oxadiazole ring.
(RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine: Contains a piperazine ring and is used in different applications
These comparisons highlight the uniqueness of this compound, particularly its oxadiazole ring, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14ClN5O4 |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN5O4/c1-29-15-8-2-12(3-9-15)17-19(25-30-24-17)22-20(28)18-16(27)10-11-26(23-18)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,22,25,28) |
InChI Key |
LHYUZZFBLZIYQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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